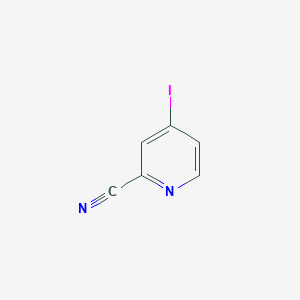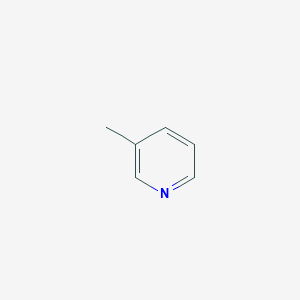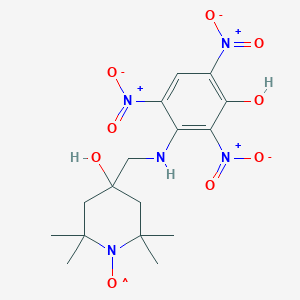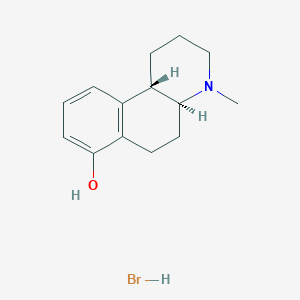
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the quinolone family and has a variety of applications in the field of biochemistry and pharmacology.
Mécanisme D'action
The mechanism of action of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is not fully understood. However, it is believed to act as a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a key role in the regulation of synaptic plasticity and is involved in learning and memory processes.
Biochemical and Physiological Effects
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the release of glutamate, an excitatory neurotransmitter, in the brain. It has also been shown to increase the release of dopamine, a neurotransmitter that is involved in reward and motivation. In addition, it has been shown to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- in lab experiments is its specificity. It has a high affinity for the NMDA receptor and does not interact with other receptors in the brain. This makes it a useful tool for studying the role of the NMDA receptor in various physiological processes. However, one of the limitations of using this compound is its toxicity. It has been shown to be toxic to certain cell types and can cause cell death at high concentrations.
Orientations Futures
There are several future directions for the use of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- in scientific research. One area of research is the development of new drugs that target the NMDA receptor. Another area of research is the investigation of the role of the NMDA receptor in various diseases, such as Alzheimer's disease and schizophrenia. Additionally, there is a growing interest in the use of this compound as a potential treatment for depression and anxiety disorders.
Conclusion
In conclusion, Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- is a synthetic compound that has been widely used in scientific research. It has a variety of applications in the field of biochemistry and pharmacology and has been shown to have anxiolytic and antidepressant effects. While there are limitations to its use, it remains a useful tool for studying the role of the NMDA receptor in various physiological processes. As research in this area continues to develop, it is likely that new applications for this compound will be discovered.
Méthodes De Synthèse
The synthesis of Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- involves several steps. The first step involves the reaction of 2-methyl-1,2,3,4-tetrahydroquinoline with 2-chloro-1,4-naphthoquinone in the presence of a base. This reaction leads to the formation of 7-chloro-2-methyl-1,2,3,4-tetrahydrobenzo[f]quinoline. The next step involves the reaction of this compound with sodium borohydride in the presence of a catalyst. This reaction leads to the formation of the desired compound, Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)-.
Applications De Recherche Scientifique
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- has been widely used in scientific research as a pharmacological tool. It has been used to study the effects of various drugs on the central nervous system. It has also been used to study the mechanism of action of certain drugs and to investigate the role of neurotransmitters in the brain.
Propriétés
Numéro CAS |
140201-07-6 |
|---|---|
Nom du produit |
Benzo(f)quinolin-7-ol, 1,2,3,4,4a,5,6,10b-octahydro-4-methyl-, hydrobromide, trans-(+-)- |
Formule moléculaire |
C14H20BrNO |
Poids moléculaire |
298.22 g/mol |
Nom IUPAC |
(4aS,10bS)-4-methyl-2,3,4a,5,6,10b-hexahydro-1H-benzo[f]quinolin-7-ol;hydrobromide |
InChI |
InChI=1S/C14H19NO.BrH/c1-15-9-3-5-11-10-4-2-6-14(16)12(10)7-8-13(11)15;/h2,4,6,11,13,16H,3,5,7-9H2,1H3;1H/t11-,13-;/m0./s1 |
Clé InChI |
ZFRKXFIANCESDH-JZKFLRDJSA-N |
SMILES isomérique |
CN1CCC[C@@H]2[C@@H]1CCC3=C2C=CC=C3O.Br |
SMILES |
CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
SMILES canonique |
CN1CCCC2C1CCC3=C2C=CC=C3O.Br |
Synonymes |
HW 162 HW-162 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Butyl-2-phenyl-1-[4-(phenylmethoxy)phenyl]pyrazolidine-3,5-dione](/img/structure/B133904.png)
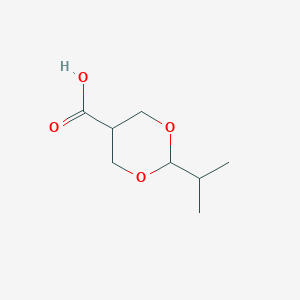






![N-[2-(hydroxyamino)pyrimidin-4-yl]hydroxylamine](/img/structure/B133925.png)

